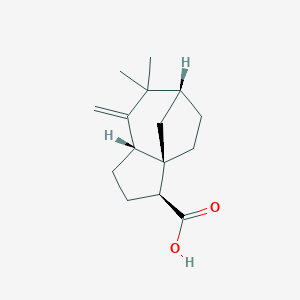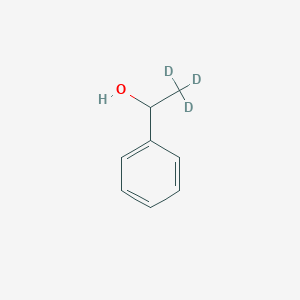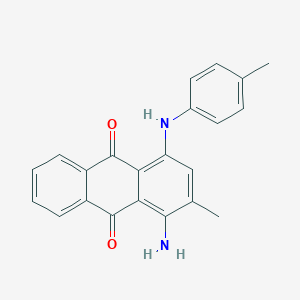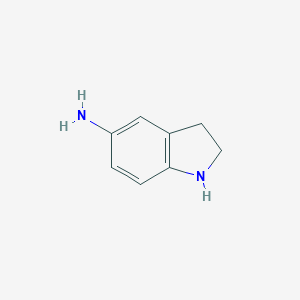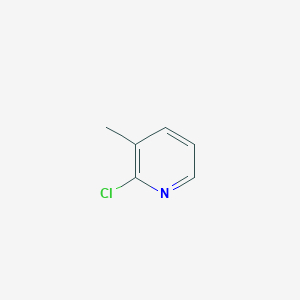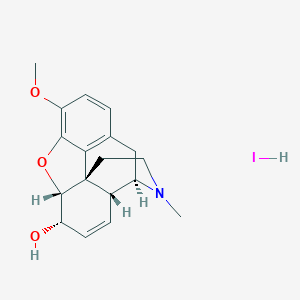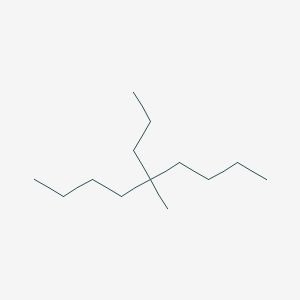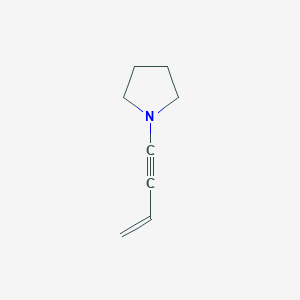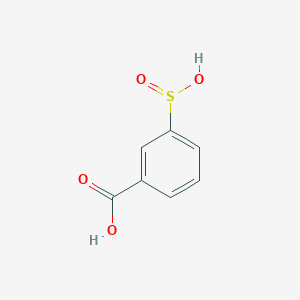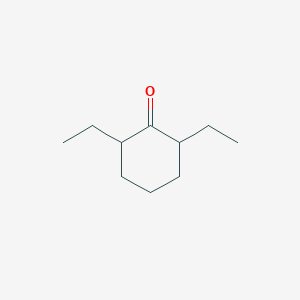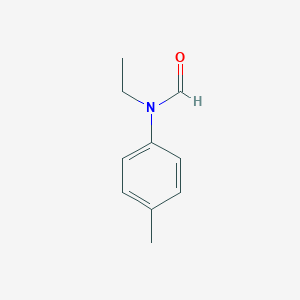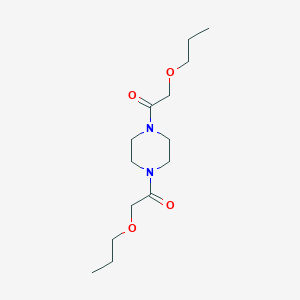
Piperazine, 1,4-bis(propoxyacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis(propoxyacetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and has two propoxyacetyl groups attached to the nitrogen atoms of the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis(propoxyacetyl)- has potential applications in various fields of scientific research. One of the most significant applications is in the field of drug discovery. This compound has been shown to have antitumor activity and can be used as a lead compound for the development of new anticancer drugs. It has also been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of piperazine, 1,4-bis(propoxyacetyl)- is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It also inhibits the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their DNA synthesis.
Biochemische Und Physiologische Effekte
Piperazine, 1,4-bis(propoxyacetyl)- has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of various enzymes involved in cancer cell growth and metabolism. It has also been shown to induce oxidative stress and DNA damage in cancer cells. In vivo studies have shown that it reduces tumor growth and increases the survival rate of mice with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using piperazine, 1,4-bis(propoxyacetyl)- in lab experiments is its low toxicity. It has been shown to have low toxicity in vitro and in vivo studies, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on piperazine, 1,4-bis(propoxyacetyl)-. One direction is to investigate its potential as a lead compound for the development of new anticancer drugs. Another direction is to study its mechanism of action in more detail to identify new targets for cancer therapy. Additionally, future research can focus on improving the solubility of this compound to make it more applicable in various experimental conditions.
Conclusion
Piperazine, 1,4-bis(propoxyacetyl)- is a promising compound in scientific research due to its potential applications in various fields. Its low toxicity, antitumor, and antimicrobial activities make it a potential candidate for the development of new drugs. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas that require further investigation.
Synthesemethoden
The synthesis of piperazine, 1,4-bis(propoxyacetyl)- can be achieved through several methods. One of the most common methods involves the reaction of piperazine with propylene oxide followed by acetic anhydride to obtain the final product. Another method involves the reaction of piperazine with propylene oxide and propionic anhydride in the presence of a catalyst. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Eigenschaften
CAS-Nummer |
17149-26-7 |
|---|---|
Produktname |
Piperazine, 1,4-bis(propoxyacetyl)- |
Molekularformel |
C14H26N2O4 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
2-propoxy-1-[4-(2-propoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H26N2O4/c1-3-9-19-11-13(17)15-5-7-16(8-6-15)14(18)12-20-10-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
JIGZAPHKGBUHGO-UHFFFAOYSA-N |
SMILES |
CCCOCC(=O)N1CCN(CC1)C(=O)COCCC |
Kanonische SMILES |
CCCOCC(=O)N1CCN(CC1)C(=O)COCCC |
Andere CAS-Nummern |
17149-26-7 |
Synonyme |
1,4-Bis(propoxyacetyl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



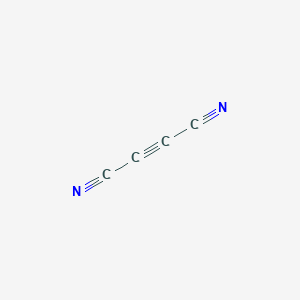
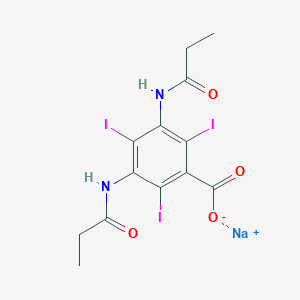
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
